molecular formula C13H23NO3 B118655 Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 929971-93-7

Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B118655
CAS No.: 929971-93-7
M. Wt: 241.33 g/mol
InChI Key: HEGAYMHXIDYCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is known for its unique spirocyclic structure, which features a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate

Uniqueness

This compound stands out due to its unique spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various

Biological Activity

Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS No. 2703752-55-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2703752-55-8
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds with similar structures to this compound exhibit various biological activities, particularly in cancer treatment. The following mechanisms have been proposed:

  • Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and CT26. For instance, the treatment resulted in a significant increase in early and late apoptotic cells, indicating a potential mechanism for tumor suppression .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest, particularly in the SubG1 phase, which is associated with the activation of apoptotic pathways. This effect has been observed in various cancer cell lines, suggesting its utility as an anticancer agent .
  • Inhibition of Cell Motility : Compounds with similar spirocyclic structures have demonstrated reduced cell motility, which is critical in preventing metastasis in cancer treatment .

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound and related compounds:

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa4.2 - 24.1Apoptosis induction
This compoundCT264.2 - 24.1Cell cycle arrest

The above table summarizes the inhibitory concentration (IC50) ranges observed for different cell lines, indicating effective cytotoxicity at varying concentrations.

Case Studies

  • In Vitro Studies : In vitro studies demonstrated that treatment with this compound led to a significant decrease in viable HeLa cells, with reductions observed from approximately 89% viability to as low as 15% under optimal conditions .
  • In Vivo Studies : Preliminary in vivo experiments using Balb/C mice showed promising results regarding tumor growth dynamics following administration of spirocyclic compounds, although further investigations are required to establish definitive outcomes and safety profiles .

Safety and Toxicology

While initial studies indicate promising antitumor activity, it is essential to assess the safety profile of this compound:

  • Toxicity Reports : Current toxicity assessments suggest low systemic toxicity during parenteral administration, which is encouraging for future therapeutic applications.

Properties

IUPAC Name

tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-10(15)9-13(14)6-4-7-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGAYMHXIDYCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585543
Record name tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929971-93-7
Record name tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.